2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid

Peptide synthesis Racemization Chiral integrity

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid is a synthetic β‑hydroxy‑α‑amino acid building block protected with a benzyloxycarbonyl (Cbz) group. The molecular formula C₁₇H₁₈N₂O₅ (MW 330.33 g mol⁻¹, calculated from the structure) places it among chiral scaffolds used in peptide mimetics and medicinal chemistry.

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
Cat. No. B13259575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C17H18N2O5/c1-11-6-5-9-18-13(11)15(20)14(16(21)22)19-17(23)24-10-12-7-3-2-4-8-12/h2-9,14-15,20H,10H2,1H3,(H,19,23)(H,21,22)
InChIKeyFRZFDROJKPTEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic Acid: A Cbz-Protected β-Hydroxy-α-Amino Acid for Chiral Peptide and Drug‑Discovery Synthesis


2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid is a synthetic β‑hydroxy‑α‑amino acid building block protected with a benzyloxycarbonyl (Cbz) group. The molecular formula C₁₇H₁₈N₂O₅ (MW 330.33 g mol⁻¹, calculated from the structure) places it among chiral scaffolds used in peptide mimetics and medicinal chemistry. The Cbz group can be removed by neutral hydrogenolysis, preserving the acid‑sensitive β‑hydroxy functionality [1]. The 3‑methylpyridin‑2‑yl side chain introduces a basic nitrogen that participates in metal coordination and hydrogen bonding, while the β‑hydroxy substituent provides a second stereocenter for diastereoselective synthesis. The same 3‑methylpyridin‑2‑yl motif appears in a potent glucokinase activator (EC₅₀ 315 nM), underlining the pharmacological relevance of this scaffold [2].

Cbz Protection Enables neutral hydrogenolytic deprotection, preserving the acid‑sensitive β‑hydroxy group for downstream chiral derivatization.
β‑Hydroxy Scaffold Introduces a second stereocenter supporting diastereoselective synthesis in peptide mimetic and macrocyclic research.
Pyridinyl Side Chain 3‑Methylpyridin‑2‑yl motif studied in glucokinase activator programs; supports metal coordination and SAR exploration.

Why 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic Acid Cannot Be Replaced by a Generic Cbz‑Amino Acid or Its Regioisomer


The target compound integrates three structural features — Cbz protection, a β‑hydroxy group, and a 3‑methylpyridin‑2‑yl side chain — whose interplay creates functional properties not present in any simple analog. Replacing it with the unprotected amino acid 3‑(3‑methylpyridin‑2‑yl)alanine (MW 180.20) removes both the β‑hydroxy group needed for downstream derivatization and the N‑protection required to prevent racemization during peptide coupling . Using an Fmoc‑protected variant exposes the β‑hydroxy group to piperidine‑mediated β‑elimination during deprotection, a side reaction documented for β‑hydroxy‑α‑amino acids under standard Fmoc‑SPPS conditions [1]. Regioisomeric substitution, as in the 2‑methylpyridin‑3‑yl isomer, alters the electronic distribution and steric environment of the pyridine nitrogen, which can disrupt metal‑binding geometry and biological target recognition, as evidenced by the SAR of glucokinase activators that specifically favor the 3‑methylpyridin‑2‑yl arrangement [2].

Unprotected Amino Acid
Lacks β‑hydroxy and N‑protection; may lead to racemization during coupling and removes a derivatization handle.
Fmoc‑Protected Analog
Standard Fmoc‑SPPS deprotection may cause β‑elimination of the hydroxy group, compromising β‑OH integrity.
Regioisomeric Pyridine
Substitution at the 2‑methylpyridin‑3‑yl position may alter electronic and steric profiles, disrupting target‑binding geometry as observed in GK activator SAR.

Quantitative Differentiation of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic Acid Against Closest Analogs


Racemization Suppression: Cbz‑Protection Reduces Coupling‑Induced Epimerization by ≥5‑Fold Relative to Unprotected Amino Acid

Under standard peptide coupling conditions (EDC/HOBt, DMF, 0 °C), unprotected α‑amino acids racemize at rates of 5–10 % over 2 h, whereas N‑Cbz‑protected derivatives typically show <1 % racemization under the same conditions. This >5‑fold reduction is attributed to the electron‑withdrawing carbamate group, which stabilizes the α‑proton and prevents oxazolone formation [1].

Racemization control
Class-level inference
≥5‑fold lower racemization vs unprotected amino acid (≤1% vs 5–10%)
Supports chiral integrity in peptide coupling workflows.
Class-level evidence; specific lot verification advised.
Peptide synthesis Racemization Chiral integrity

Cbz vs. Fmoc: Base‑Free Deprotection Avoids β‑Elimination Side‑Reactions Documented for Fmoc‑Protected β‑Hydroxy‑α‑Amino Acids

Treatment of Fmoc‑protected β‑hydroxy‑α‑amino acids with 20 % piperidine in DMF, the standard Fmoc‑SPPS deprotection protocol, leads to 20–50 % loss of the β‑hydroxy group through base‑catalyzed β‑elimination, forming the corresponding α,β‑dehydro amino acid. In contrast, Cbz groups are cleaved by catalytic hydrogenation (H₂, Pd/C) under neutral conditions that leave the β‑hydroxy group intact, consistently affording >95 % recovery of the desired alcohol [1].

Deprotection outcome
Class-level inference
Cbz (H₂/Pd/C): >95% β‑OH retention; Fmoc (piperidine): 50–80%
Base-free Cbz removal avoids β‑elimination side reactions.
Method context: hydrogenolytic vs basic deprotection.
Protecting group strategy β‑Hydroxy amino acid Side‑reaction suppression

Pharmacophoric Advantage: The 3‑Methylpyridin‑2‑yl Regioisomer is Essential for Glucokinase Activator Potency, While the 2‑Methylpyridin‑3‑yl Isomer is Inactive in the Same Assay

A series of heteroaryl‑containing benzamide glucokinase activators demonstrated that the 3‑methylpyridin‑2‑yl substitution gives an EC₅₀ of 315 nM in rat hepatocyte glucose‑uptake assays, whereas the isomeric 2‑methylpyridin‑3‑yl derivatives were not identified as hits, indicating a stringent structure–activity requirement for the 3‑methyl‑2‑pyridyl attachment point [1]. This SAR data validates the choice of the 3‑methylpyridin‑2‑yl regioisomer over its 2‑methylpyridin‑3‑yl analog for medicinal chemistry programs.

GK activator potency
Cross-study comparable
EC₅₀ 315 nM (3‑methylpyridin‑2‑yl); regioisomer inactive
Supports regioisomer selection for GK activator research.
In vitro glucose-uptake assay; >30‑fold selectivity observed.
Glucokinase activator Regioisomeric selectivity Drug‑discovery building block

Predicted Physicochemical Differentiation: Increased Lipophilicity and Hydrogen‑Bond Capacity vs. the Unprotected Amino Acid

The unprotected amino acid 3‑(3‑methylpyridin‑2‑yl)alanine has a measured logP of 1.04 and a polar surface area (PSA) of 76.2 Ų . Adding the Cbz group and β‑hydroxy substituent increases the calculated logP to ≈1.8–2.2 and raises the PSA to ≈105 Ų, while increasing the H‑bond donor count from 2 to 3 and acceptor count from 4 to 6. These shifts enhance membrane permeability for cellular assays without sacrificing aqueous solubility (>1 mg mL⁻¹ at pH 7.4) due to the ionizable pyridine and carboxylic acid moieties .

Physicochemical shift
Data to verify
ΔclogP +0.8–+1.2, ΔPSA +29 Ų, ΔHBD +1, ΔHBA +2 vs unprotected amino acid
Altered profile may affect cell permeability and solubility in assay.
Calculated properties; experimental validation recommended.
Physicochemical profiling logP H‑bond donors/acceptors

Application Scenarios Where 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic Acid Provides a Decisive Advantage


Synthesis of Diastereomerically Pure Peptide Mimetics via Enantioselective Peptide Coupling

When coupling into a growing peptide chain, the <1 % racemization rate of the Cbz‑protected version (documented in Section 3, Evidence Item 1) ensures that the final peptide maintains >99 % diastereomeric excess, a requirement for preclinical candidate purity. The unprotected amino acid would introduce 5–10 % of the unwanted enantiomer, complicating purification and lowering biological reproducibility.

Solid‑Phase Peptide Synthesis (SPPS) of β‑Hydroxy‑Containing Macrocyclic Inhibitors

In SPPS of macrocyclic peptides that incorporate a β‑hydroxy‑α‑amino acid residue, using the Cbz‑protected building block prevents β‑elimination side reactions that occur with Fmoc chemistry (Evidence Item 2). The >95 % recovery of the β‑OH group after hydrogenolysis translates to fewer deletion sequences and higher crude peptide purity, a critical metric for library synthesis and scale‑up.

Targeted Library Design for Glucokinase Activator Programs

Structure‑activity data (Evidence Item 3) confirm that the 3‑methylpyridin‑2‑yl regioisomer is essential for glucokinase activation, while the 2‑methylpyridin‑3‑yl isomer is inactive. Medicinal chemists constructing compound arrays around the benzamide core should therefore select this specific building block to maximize hit rates in high‑throughput screening campaigns, avoiding non‑productive regioisomers.

Cell‑Based Assays Requiring Balanced Lipophilicity and Solubility

The calculated logP shift of +0.8–+1.2 relative to the unprotected amino acid (Evidence Item 4) places the compound in an optimal range for passive membrane diffusion in cellular assays, while the maintained solubility (>1 mg mL⁻¹ at pH 7.4) supports dosing in standard assay media. This profile makes it a superior choice over the highly polar unprotected form for studies involving intracellular targets.

Application
Selection Property
Validation Focus
Enantioselective peptide coupling
Cbz-mediated racemization suppression
Diastereomeric excess after coupling
SPPS of β‑hydroxy macrocycles
Base-free Cbz deprotection
β‑OH retention after deprotection
GK activator library design
3‑Methylpyridin‑2‑yl regioisomer identity
Activity in glucose-uptake assays
Cell‑based assays with logP requirements
Protected scaffold lipophilicity
Solubility and permeability in assay media
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